![molecular formula C10H9ClO3S B14252463 S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate CAS No. 185068-48-8](/img/structure/B14252463.png)
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate is a chemical compound with the molecular formula C10H9ClO3S and a molecular weight of 244.69 g/mol . It is known for its unique structure, which includes a benzenecarbothioate group and a chlorocarbonyl-oxyethyl moiety. This compound is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
The synthesis of S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorocarbonyl group, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mécanisme D'action
The mechanism of action of S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological processes, where the compound acts as a key intermediate or active agent .
Comparaison Avec Des Composés Similaires
S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate can be compared with similar compounds such as:
Benzenecarbothioic acid, S-[2-[(chlorocarbonyl)oxy]ethyl] ester: This compound shares a similar structure but may differ in reactivity and applications.
2-[(Chlorocarbonyl)oxy]ethyl methacrylate: Another compound with a chlorocarbonyl-oxyethyl group, used in polymer chemistry and material science.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
185068-48-8 |
|---|---|
Formule moléculaire |
C10H9ClO3S |
Poids moléculaire |
244.69 g/mol |
Nom IUPAC |
S-(2-carbonochloridoyloxyethyl) benzenecarbothioate |
InChI |
InChI=1S/C10H9ClO3S/c11-10(13)14-6-7-15-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
OXNOGNRAECGSNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
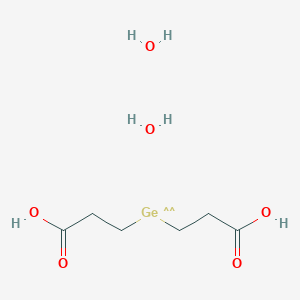
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
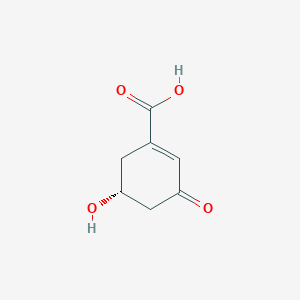

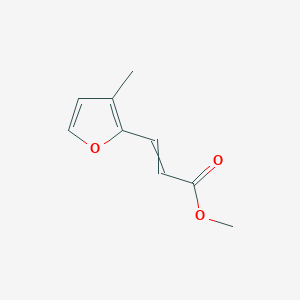
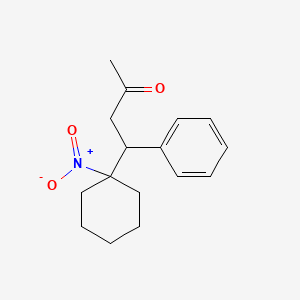
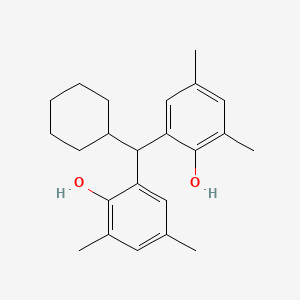
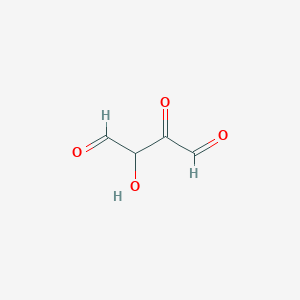
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)

